molecular formula C18H15N3OS2 B2962847 4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1243105-08-9

4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2962847
CAS RN: 1243105-08-9
M. Wt: 353.46
InChI Key: FMLOXOTUGHEDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is a chemical compound that likely belongs to the class of organic compounds known as pyrazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would likely be complex due to the presence of multiple aromatic rings and functional groups .


Chemical Reactions Analysis

The chemical reactions of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would depend on its specific molecular structure .

Scientific Research Applications

Organometallic Chemistry

The compound has been utilized in the synthesis of ruthenium (II)-p-cymene complexes . These complexes are studied for their potential as catalysts in various chemical reactions. The coordination of the compound with ruthenium through the sulfur atom allows for the formation of a five-membered chelate ring, which is significant in the stability and reactivity of the complex .

Cytotoxicity Studies

In the field of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their cytotoxic properties. These studies are crucial for the development of new anticancer drugs . The compound’s derivatives have been tested against various cancer cell lines to assess their efficacy in inhibiting cell growth .

Organic Synthesis

The compound serves as a precursor for the preparation of 4-Methoxybenzyl esters , which are valuable intermediates in organic synthesis. These esters are used in a wide range of synthetic applications, including the synthesis of complex molecules and pharmaceuticals .

Anticancer Research

Thiazolyl-chalcones derived from the compound have shown activity against different cancer cell lines. These findings are significant for the development of new therapeutic agents that target specific types of cancer .

Chemical Biology

The compound can be used to synthesize ω-mercapto amino acids with varying chain lengths. These amino acids are important in the study of peptides and proteins, which are fundamental components of living organisms .

Analytical Chemistry

In analytical applications, the compound can be used as an internal standard for the quantitative determination of certain chemicals at very low concentrations. This is particularly useful in the analysis of complex mixtures where precise quantification is necessary .

Mechanism of Action

The mechanism of action of “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is not known without specific research data .

Safety and Hazards

The safety and hazards associated with “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would depend on its specific properties and uses .

Future Directions

The future directions for research on “4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” would likely depend on the results of initial studies and the potential applications of the compound .

properties

IUPAC Name

4-[(4-methoxyphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-22-14-6-4-13(5-7-14)12-24-18-16-11-15(17-3-2-10-23-17)20-21(16)9-8-19-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOXOTUGHEDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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